J-113397 [(±)-1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one] is a synthetic, small molecule that acts as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). [, ] It is a groundbreaking compound as it was the first potent and selective small molecule NOP antagonist reported. [] The discovery of J-113397 facilitated further exploration of the physiological roles of the N/OFQ-NOP system, which plays a crucial role in various physiological processes including pain regulation, morphine tolerance, learning and memory, food intake, and anxiety. [, , , , ]
1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with significant chemical and pharmacological interest. Its molecular formula is , and it has a molar mass of 282.34 g/mol. The compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
The synthesis of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common method includes the condensation reaction of 3-methylphenol with an appropriate ethylating agent followed by cyclization to form the benzimidazole core.
The synthesis process may utilize various reagents such as bases (e.g., sodium hydride or potassium carbonate) and solvents (e.g., dimethylformamide or ethanol) to facilitate the reaction. The reaction conditions, including temperature and reaction time, are critical for optimizing yield and purity. For instance, maintaining a controlled temperature during the cyclization step can significantly affect the formation of the desired product .
The molecular structure of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one features a benzimidazole ring system fused with a methyl group and an ethyl side chain substituted with a 3-methylphenoxy group.
The compound's structural data can be represented as follows:
X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to confirm its structural integrity and elucidate its three-dimensional conformation .
1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one can participate in various chemical reactions typical of benzimidazole derivatives. These include electrophilic substitutions, nucleophilic attacks, and potential oxidation reactions.
For example, electrophilic aromatic substitution may occur at the phenolic group under acidic conditions, allowing for further functionalization. Additionally, the presence of nitrogen atoms in the benzimidazole structure may enable coordination with metal ions, leading to the formation of metal complexes that exhibit enhanced biological activity .
The mechanism of action for compounds like 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one often involves interaction with biological targets such as enzymes or receptors. Benzimidazole derivatives are known to act on various molecular pathways:
Data from pharmacological studies suggest that these compounds may exhibit anti-inflammatory and anticancer properties through these mechanisms .
The physical properties of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one include:
Chemical properties include solubility in organic solvents such as ethanol and dichloromethane while being less soluble in water. The stability of the compound under various pH conditions can also be assessed to determine its suitability for pharmaceutical applications .
The applications of 1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one span several fields:
Research continues to explore its full range of biological activities and potential therapeutic applications .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: